

Coronene molecular structure and aromaticity

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Compound of Interest		
Compound Name:	Coronene	
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An In-depth Technical Guide to the Molecular Structure and Aromaticity of Coronene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronene (C₂₄H₁₂) is a highly symmetrical, planar polycyclic aromatic hydrocarbon (PAH) composed of seven peri-fused benzene rings.[1] Its unique electronic properties, high thermal stability, and propensity for self-assembly make it a foundational molecule in materials science and a subject of significant theoretical interest.[1][2] This guide provides a detailed examination of **coronene**'s molecular structure and the nuances of its aromaticity, presenting key quantitative data, outlining experimental and computational methodologies for its characterization, and exploring its relevance in advanced applications, including drug delivery.

Molecular and Crystal Structure

Coronene's structure is a planar disc of carbon atoms, often described as a small graphene fragment.[3] This planarity and high symmetry (D_6h point group) are central to its physical and electronic properties. It is a yellow, crystalline solid that is soluble in non-polar solvents like benzene and toluene, and its solutions exhibit a characteristic blue fluorescence under UV light.[4][5]

The molecule crystallizes in a monoclinic, herringbone-like structure.[4] This packing arrangement is crucial for understanding charge transport in **coronene**-based organic electronic devices.



Key Physicochemical Properties

The fundamental properties of **coronene** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C24H12	[6]
Molar Mass	300.36 g⋅mol ⁻¹	[4]
Appearance	Yellow powder	
Density	1.371 g/cm ³	[4]
Melting Point	437.3 °C	[4]
Boiling Point	525 °C	[4]
Ionization Energy	7.290 ± 0.030 eV	[7]
Electron Affinity	0.470 ± 0.090 eV	[7]

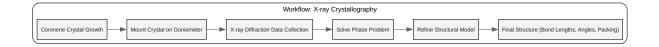
Bond Lengths

The carbon-carbon bond lengths in **coronene** are not uniform, which provides insight into its electronic structure. There are distinct types of bonds: those at the periphery, those forming the "spokes" of the molecule, and those in the central ring. Computational studies, such as those using Density Functional Theory (DFT), provide precise values that are in close agreement with experimental data.

Bond Type	Description	Bond Length (Å) (BLYP/def2-TZVP)
R ₁	Outer "rim" C=C bond	1.366
R ₂	Outer C-C bond (radial)	1.420
R₃	Inner C-C bond (shared between outer and inner rings)	1.415
R ₄	Central ring C-C bond	1.423



Data sourced from computational analysis.[8]



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